molecular formula C11H12O4 B152778 Methyl 3-(2-methoxyphenyl)-3-oxopropanoate CAS No. 54177-02-5

Methyl 3-(2-methoxyphenyl)-3-oxopropanoate

Cat. No. B152778
Key on ui cas rn: 54177-02-5
M. Wt: 208.21 g/mol
InChI Key: OEIWRCBBMGTEMA-UHFFFAOYSA-N
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Patent
US06602895B2

Procedure details

Methyl-3-(methoxyphenyl)-3-oxopropionate (33.34 g, 95.75 mmol) and hydroxy(tosyloxy)Iodobenzene (37.55 g, 95.75 mmol) were combined in 350 mL of acetonitrile and refluxed for 45 min. followed by the addition of thiourea (7.29 g, 95.75 mmol) and refluxed for 2 h. The volatiles were removed in vacuum and the residue dissolved in 50/50 EtOAc/Hexane and passed through a plug of silica gel. Once the impurities eluted, the product was recovered by eluting with 100% EtOAC and removing the volatiles in vacuum. The title compound was obtained as a tan solid (38.52 g, 75%) MS (NH3-DCI) 254.2 (M+H)+.
Quantity
33.34 g
Type
reactant
Reaction Step One
Quantity
37.55 g
Type
reactant
Reaction Step Two
Quantity
7.29 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1OC)=O.[OH:16][C:17]1C(OS(C2C=CC(C)=CC=2)(=O)=O)=C(I)C=CC=1.[NH2:35][C:36]([NH2:38])=[S:37]>C(#N)C>[NH2:35][C:36]1[S:37][C:4]([C:3]([O:2][CH3:1])=[O:15])=[C:5]([C:7]2[CH:8]=[CH:9][C:10]([O:16][CH3:17])=[CH:11][CH:12]=2)[N:38]=1

Inputs

Step One
Name
Quantity
33.34 g
Type
reactant
Smiles
COC(CC(=O)C1=C(C=CC=C1)OC)=O
Step Two
Name
Quantity
37.55 g
Type
reactant
Smiles
OC=1C(=C(C=CC1)I)OS(=O)(=O)C1=CC=C(C)C=C1
Step Three
Name
Quantity
7.29 g
Type
reactant
Smiles
NC(=S)N
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 45 min.
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 50/50 EtOAc/Hexane
WASH
Type
WASH
Details
Once the impurities eluted
CUSTOM
Type
CUSTOM
Details
the product was recovered
WASH
Type
WASH
Details
by eluting with 100% EtOAC
CUSTOM
Type
CUSTOM
Details
removing the volatiles in vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=C(N1)C1=CC=C(C=C1)OC)C(=O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 38.52 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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